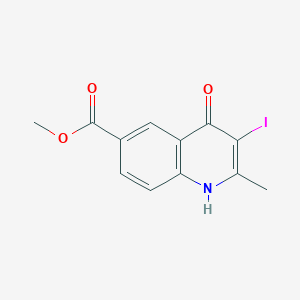

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Description

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a halogenated quinoline derivative characterized by a methyl ester group at position 6, a methyl substituent at position 2, and an iodine atom at position 3. This compound is of interest in medicinal chemistry and materials science due to its structural motifs, which may enable diverse applications such as kinase inhibition or crystal engineering .

Properties

Molecular Formula |

C12H10INO3 |

|---|---|

Molecular Weight |

343.12 g/mol |

IUPAC Name |

methyl 3-iodo-2-methyl-4-oxo-1H-quinoline-6-carboxylate |

InChI |

InChI=1S/C12H10INO3/c1-6-10(13)11(15)8-5-7(12(16)17-2)3-4-9(8)14-6/h3-5H,1-2H3,(H,14,15) |

InChI Key |

WFWTZIBGCZYTDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves the iodination of a quinoline precursor. One common method involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of 3-azido, 3-thiocyanato, or 3-methoxy derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of 4-hydroxyquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is extensively studied for its potential therapeutic applications:

Antimicrobial Activity

Research indicates significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 3-Iodo | 0.004 | Escherichia coli |

| Methyl 3-Iodo | 0.008 | Staphylococcus aureus |

| Methyl 3-Iodo | 0.015 | Bacillus cereus |

These results suggest its potential as a candidate for developing new antimicrobial therapies.

Antiviral Activity

The compound has also shown promise in antiviral research, particularly against HIV. Structural modifications have enhanced its efficacy as an HIV integrase inhibitor, with a reported EC50 value of 75 µM.

Anticancer Activity

Emerging studies highlight its anticancer properties, demonstrating the ability to induce apoptosis in cancer cell lines while maintaining a favorable safety profile in normal cells. For example, viability assays on human lung fibroblast cells indicated over 91% viability at tested concentrations.

Drug Development

The compound serves as a building block for synthesizing more complex quinoline derivatives aimed at drug development. Its interactions with specific biological targets make it valuable in designing inhibitors for enzymes and receptors involved in various diseases.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various quinoline derivatives, including methyl 3-iodo compounds. Results indicated superior activity against Gram-positive bacteria compared to standard antibiotics.

Case Study 2: HIV Inhibition

Another investigation focused on the HIV inhibitory activity of modified quinoline derivatives, revealing that structural enhancements significantly improved binding affinity to the integrase enzyme, leading to reduced viral replication.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of topoisomerases, enzymes involved in DNA replication and repair. The iodine atom and the quinoline core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate can be contextualized by comparing it to analogous quinoline derivatives.

Table 1: Structural and Property Comparison

Key Findings

Substituent Position and Reactivity: The iodine atom at position 3 in the target compound may facilitate halogen bonding, a feature absent in analogs with iodine at position 6 (e.g., Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) . Ethyl esters (e.g., CAS 951006-39-6) exhibit slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics in drug design .

Physicochemical Properties: Methoxy-substituted derivatives (e.g., Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate) demonstrate improved aqueous solubility (lower XLogP) compared to halogenated analogs . Fluorinated compounds (e.g., Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) show enhanced metabolic stability due to fluorine’s electronegativity and strong C-F bonds .

Crystallographic and Intermolecular Interactions: Halogen substituents (I, Cl) influence crystal packing via halogen bonds or van der Waals interactions. Tools like Mercury CSD and SHELX are critical for analyzing these patterns .

Synthetic Considerations :

- Lumping strategies (grouping structurally similar compounds) may streamline reaction pathways for analogs, but substituent-specific reactivity (e.g., iodine’s susceptibility to nucleophilic substitution) necessitates tailored synthetic approaches .

Biological Activity

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS Number: 1395492-97-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its antimicrobial, anticancer, and antiviral properties.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H8INO3 |

| Molecular Weight | 329.09 g/mol |

| SMILES | COC(=O)c1cccc2c1[nH]cc(c2=O)I |

| Availability | Typically in stock |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. The process generally includes the use of reagents such as lithium hydroxide and solvents like tetrahydrofuran and methanol.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. In a study comparing various compounds, methyl 3-iodo derivatives showed promising activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds were as follows:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 3-Iodo | 0.004 | Escherichia coli |

| Methyl 3-Iodo | 0.008 | Staphylococcus aureus |

| Methyl 3-Iodo | 0.015 | Bacillus cereus |

These findings indicate that methyl 3-iodo derivatives could be effective against resistant bacterial strains, making them candidates for further development in antimicrobial therapies .

Antiviral Activity

The compound also exhibits antiviral properties, particularly against HIV. A study involving molecular docking and biological evaluation highlighted that certain structural modifications in related compounds enhanced their efficacy as HIV integrase inhibitors. The most potent derivative showed an EC50 value of 75 µM, indicating its potential as an antiviral agent .

Anticancer Activity

In addition to its antimicrobial and antiviral activities, there is emerging evidence suggesting that methyl 3-iodo derivatives may possess anticancer properties. Preliminary studies have shown that these compounds can induce apoptosis in cancer cell lines without significant cytotoxicity to normal cells . For instance, a cytotoxicity assay conducted on human lung fibroblast cells revealed a viability rate exceeding 91% at tested concentrations, indicating a favorable safety profile .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various quinoline derivatives, including methyl 3-iodo compounds. The study demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics, suggesting a novel approach to treating bacterial infections .

Case Study 2: HIV Inhibition

Another study focused on the HIV inhibitory activity of modified quinoline derivatives. The results indicated that structural modifications significantly enhanced binding affinity to the integrase enzyme, leading to a reduction in viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.